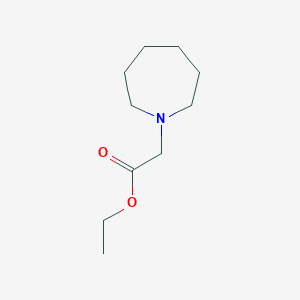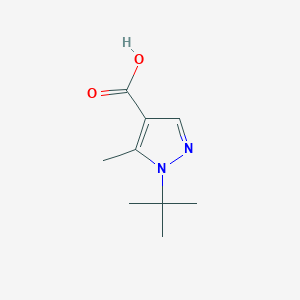
1-(2-Hydroxyéthyl)-1H-pyrazole-4-carbaldéhyde
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde (HEP), is an organic compound that has been studied extensively in recent years due to its potential applications in various fields. HEP is an important intermediate in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material in the synthesis of other compounds. HEP has been found to be an effective catalyst in a variety of organic reactions, and its ability to form stable complexes with metal ions has been explored in a number of studies.
Applications De Recherche Scientifique
Synthèse de composés pharmaceutiques
Ce composé est utilisé dans la synthèse de divers produits pharmaceutiques. Sa structure, comportant un cycle pyrazole et une chaîne latérale hydroxyéthyle, en fait un intermédiaire précieux dans la création de molécules ayant une activité biologique potentielle. Il peut être utilisé pour développer de nouveaux médicaments ayant des effets anti-inflammatoires, analgésiques ou antipyrétiques en raison de l'importance pharmacologique du noyau pyrazole .
Science des matériaux : développement d'hydrogels
En science des matériaux, en particulier dans le développement d'hydrogels, le groupe aldéhyde réactif de ce composé peut être utilisé pour réticuler des polymères. Les hydrogels ont des applications allant de l'ingénierie des tissus mous aux systèmes d'administration de médicaments. Le groupe hydroxyéthyle améliore l'hydrophilie de l'hydrogel, ce qui est crucial pour les applications biomédicales .
Science de l'environnement : adsorption des contaminants
« 1-(2-Hydroxyéthyl)-1H-pyrazole-4-carbaldéhyde » peut être impliqué dans la synthèse de matériaux pour le nettoyage de l'environnement, tels que des adsorbants pour le traitement de l'eau. Sa structure pourrait être adaptée pour capturer des contaminants spécifiques, comme les métaux lourds ou les polluants organiques, provenant des sources d'eau .
Méthodes analytiques : chromatographie
En chimie analytique, ce composé pourrait servir de standard ou d'agent de dérivatisation dans les méthodes chromatographiques. Sa structure unique permet une détection et une quantification faciles lors de l'analyse de mélanges complexes, ce qui facilite l'identification des substances au sein d'un échantillon .
Procédés industriels : fabrication de polymères
Les groupes fonctionnels du composé sont réactifs dans les procédés de polymérisation. Il peut être utilisé pour créer des polymères ayant des propriétés spécifiques pour des applications industrielles, telles que les revêtements, les adhésifs et les plastiques spéciaux. Son incorporation dans les polymères peut conférer des caractéristiques souhaitées comme une flexibilité accrue ou une meilleure stabilité thermique .
Recherche biomédicale : ingénierie tissulaire
En ingénierie tissulaire, la capacité du composé à modifier les surfaces peut favoriser l'adhésion et la croissance cellulaires. Il peut être greffé sur des matériaux d'échafaudage pour améliorer la biocompatibilité et soutenir la croissance de types cellulaires spécifiques, ce qui est essentiel pour créer des structures tissulaires .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-2-1-8-4-6(5-10)3-7-8/h3-5,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYTYIOYCWGXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640878 | |
| Record name | 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082065-98-2 | |
| Record name | 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1291651.png)










![Methyl 4-[(chlorosulfonyl)methyl]oxane-4-carboxylate](/img/structure/B1291672.png)

